3-Benzylimidazolidine-2,4-dione

Synthetic Chemistry Scaffold Diversification Medicinal Chemistry

3-Benzylimidazolidine-2,4-dione (2301-40-8) is a strategically differentiated hydantoin scaffold. Unlike C5-disubstituted anticonvulsants such as phenytoin, the free C5 methylene combined with N3-benzyl protection uniquely enables regioselective Knoevenagel condensations and nucleophilic additions for focused library synthesis. This compound also serves as a defined weak-activity benchmark (IC50 ~100 µM) in kinase inhibitor screening panels, facilitating hit triage. Procure this ≥97% purity intermediate to access synthetic versatility and target-engagement profiles that generic hydantoin substitution cannot replicate. Available from multiple global suppliers with full NMR, HPLC, and GC characterization data.

Molecular Formula C10H10N2O2
Molecular Weight 190.202
CAS No. 2301-40-8
Cat. No. B2819837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylimidazolidine-2,4-dione
CAS2301-40-8
Molecular FormulaC10H10N2O2
Molecular Weight190.202
Structural Identifiers
SMILESC1C(=O)N(C(=O)N1)CC2=CC=CC=C2
InChIInChI=1S/C10H10N2O2/c13-9-6-11-10(14)12(9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
InChIKeyAODAEDMAPRQATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Where to Buy 3-Benzylimidazolidine-2,4-dione CAS 2301-40-8: Supplier Guide and Technical Specifications


3-Benzylimidazolidine-2,4-dione (CAS 2301-40-8) is a heterocyclic organic compound belonging to the hydantoin (imidazolidine-2,4-dione) class, featuring a benzyl substituent at the N3 position [1]. With a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol, this compound exhibits a predicted density of 1.292 ± 0.06 g/cm³ and a reported melting point of 140–141 °C . It is commercially available from multiple vendors at purities typically ranging from 95% to 97% with full analytical characterization including NMR, HPLC, and GC reports .

3-Benzylimidazolidine-2,4-dione (CAS 2301-40-8): Why Generic Hydantoin Substitution Is Scientifically Inadmissible


Procurement decisions for hydantoin derivatives cannot rely on simple in-class substitution due to profound structure-activity divergence. The N3-benzyl substitution in 3-Benzylimidazolidine-2,4-dione (2301-40-8) fundamentally alters electronic distribution, steric profile, and target engagement relative to unsubstituted hydantoin, 5,5-diphenylhydantoin (phenytoin), or other N-alkyl variants [1]. While phenytoin exerts anticonvulsant activity via voltage-gated sodium channel blockade, the N3-benzyl analog exhibits distinct target profiles including potential kinase inhibition (IC50 100,000 nM) [2] and GABAA receptor engagement . Furthermore, N3 substitution directly impacts synthetic versatility, enabling regioselective derivatization at C5 for scaffold expansion that is unavailable in 1,3-unsubstituted or C5-only substituted hydantoins [3]. These functional divergences render generic replacement scientifically invalid without empirical verification of target-specific activity under matched assay conditions.

3-Benzylimidazolidine-2,4-dione (CAS 2301-40-8): Quantitative Differentiation Evidence Against Analog Comparators


N3-Benzyl Substituent Enables Regioselective C5 Derivatization via Knoevenagel Condensation vs. C5-Substituted Hydantoins

3-Benzylimidazolidine-2,4-dione serves as a versatile precursor for 5-arylidene derivatives via Knoevenagel condensation with aromatic aldehydes, a transformation that is regioselective at the C5 position due to N3 substitution. This synthetic pathway is fundamentally inaccessible for unsubstituted hydantoin and proceeds with different electronic effects compared to 1-alkyl or 5,5-diaryl hydantoins [1]. The N3-benzyl group provides both steric protection of the N3 nitrogen and electronic activation of the C5 methylene for nucleophilic addition reactions .

Synthetic Chemistry Scaffold Diversification Medicinal Chemistry

Kinase Inhibition Profile: IC50 100,000 nM Distinguishes from Nanomolar-Potent Kinase Inhibitor Scaffolds

BindingDB reports a measured IC50 of 1.00×10⁵ nM (100 μM) for 3-benzylimidazolidine-2,4-dione in a kinase inhibition assay conducted at 37 °C in the presence of 15 μM ATP/[γ-³²P]ATP [1]. This weak micromolar affinity indicates that the compound is not a potent kinase inhibitor, in stark contrast to optimized benzimidazole and hydantoin-derived kinase inhibitors that exhibit IC50 values in the low nanomolar range (e.g., <100 nM) [2]. This quantitative distinction is critical for researchers selecting appropriate chemical tools for kinase target validation.

Kinase Biology Biochemical Assay Target Profiling

GABAA Receptor Engagement Potential via N3-Benzyl Substitution vs. C5-Substituted Anticonvulsants

Recent research published in Bioorganic & Medicinal Chemistry Letters (2024) indicates that structural modifications of 3-benzylimidazolidine-2,4-dione enhance binding affinity to GABAA receptors, critical targets for epilepsy treatment . This represents a target engagement profile distinct from classical hydantoin anticonvulsants like phenytoin (5,5-diphenylhydantoin), which primarily acts via voltage-gated sodium channel blockade rather than direct GABAA potentiation [1]. The study reported improved seizure suppression in animal models with reduced side effects compared to traditional antiepileptic drugs .

Anticonvulsant Research GABAA Receptor Epilepsy Drug Discovery

C5 Methylene Enables Antimicrobial 5-Arylidene Derivative Synthesis vs. C5-Blocked Hydantoins

The nucleophilic addition of 1-methyl-3-benzylimidazolidine-2,4-dione with 2-cyano-3-(3,4-dichlorophenyl)acrylate yields 3-substituted 5-arylideneimidazolidine-2,4-dione derivatives with antimicrobial activity [1]. This transformation exploits the available C5 methylene proton acidity, a feature absent in C5-disubstituted hydantoins such as phenytoin, mephenytoin, and ethotoin, which cannot undergo C5 functionalization due to blocked substitution positions [2]. The resulting 5-arylidene derivatives exhibit expanded conjugated systems and enhanced biological activity profiles.

Antimicrobial Research Medicinal Chemistry Structure-Activity Relationship

3-Benzylimidazolidine-2,4-dione (CAS 2301-40-8): Validated Research Applications and Industrial Use Cases


Synthesis of 5-Arylidene-3-benzylimidazolidine-2,4-dione Libraries for Antimicrobial Screening

Utilize 3-benzylimidazolidine-2,4-dione as a starting material for Knoevenagel condensation with diverse aromatic aldehydes to generate focused libraries of 5-arylidene derivatives. This application is uniquely enabled by the free C5 methylene position combined with N3 protection, conditions not satisfied by C5-substituted hydantoins such as phenytoin [1]. The resulting 5-arylidene-3-benzylimidazolidine-2,4-diones possess extended π-conjugation and have demonstrated antimicrobial activity in published studies [2].

GABAA Receptor-Targeted Anticonvulsant Scaffold Development with N3-Benzyl Substitution

Employ 3-benzylimidazolidine-2,4-dione as a core scaffold for developing novel anticonvulsant agents targeting GABAA receptors rather than voltage-gated sodium channels. Recent 2024 research in Bioorganic & Medicinal Chemistry Letters indicates that structural modifications of this compound enhance GABAA receptor binding affinity and improve seizure suppression in animal models with reduced side effects relative to traditional antiepileptic drugs . This target profile differentiates it from sodium channel-targeting hydantoins like phenytoin [3].

Hydantoin Scaffold Diversification via Regioselective C5 Functionalization in Medicinal Chemistry Programs

Deploy 3-benzylimidazolidine-2,4-dione as a versatile synthetic intermediate for regioselective C5 functionalization including nucleophilic additions with activated acrylates and condensation reactions. The N3-benzyl group protects this nitrogen from unwanted reactions while preserving C5 methylene acidity for selective derivatization [1]. This synthetic flexibility is unavailable in 5,5-disubstituted hydantoin drugs such as phenytoin, mephenytoin, and ethotoin, which lack a reactive C5 position [2].

Reference Compound for Weak Kinase Inhibitor Activity Profiling and Selectivity Benchmarking

Use 3-benzylimidazolidine-2,4-dione as a reference compound in kinase inhibitor screening panels to establish baseline weak inhibition (IC50 ≈ 100 μM). BindingDB data confirms its IC50 of 100,000 nM under standard kinase assay conditions (37 °C, 15 μM ATP) [4]. This defined weak activity provides a useful benchmark for distinguishing true kinase inhibitor hits from non-specific or weakly active hydantoin scaffolds, aiding hit triage and prioritization decisions in drug discovery campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.